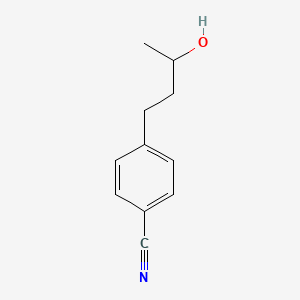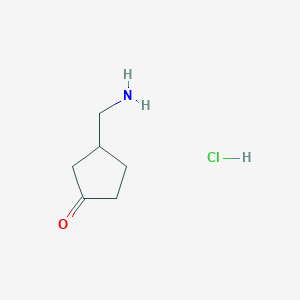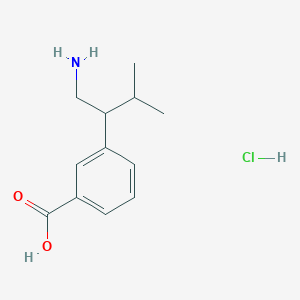
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl It is a derivative of benzoic acid, featuring an amino group and a methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Formation of Intermediate: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.
Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.
化学反応の分析
Types of Reactions
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
科学的研究の応用
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
3-Aminobenzoic acid: Lacks the methylbutyl side chain, resulting in different chemical and biological properties.
3-(1-Amino-2-methylbutyl)benzoic acid: Similar structure but with a different position of the methyl group on the butyl chain.
3-(1-Amino-3-methylbutan-2-yl)benzoic acid: The free acid form without the hydrochloride salt.
Uniqueness
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is unique due to its specific side chain and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
3-(1-amino-3-methylbutan-2-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)11(7-13)9-4-3-5-10(6-9)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H |
InChIキー |
MFMZAVCTLFKPTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN)C1=CC(=CC=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



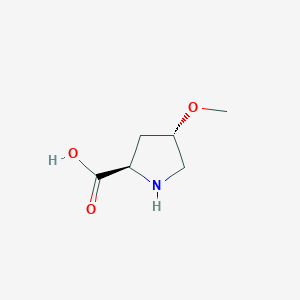
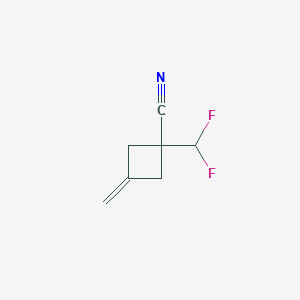
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
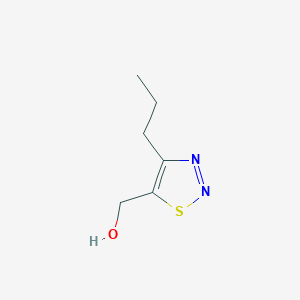
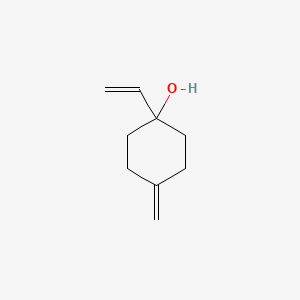
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

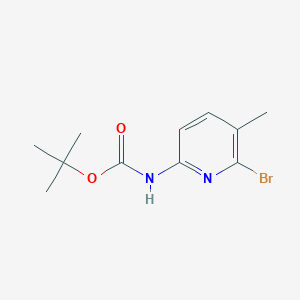
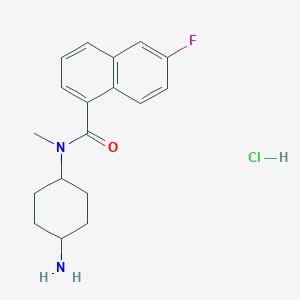
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)

